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Abstract
Piscicolin 126 is a class IIa bacteriocin, a group of ribosomally synthesized antimicrobial

peptides produced by lactic acid bacteria. First identified from Carnobacterium piscicola, it

exhibits potent inhibitory activity against a range of Gram-positive bacteria, most notably the

foodborne pathogen Listeria monocytogenes. This technical guide provides an in-depth

overview of the discovery and isolation of piscicolin 126, presenting detailed experimental

protocols and quantitative data. Furthermore, it elucidates the bacteriocin's mechanism of

action, involving a targeted interaction with the mannose phosphotransferase system in

susceptible bacteria, leading to membrane permeabilization and cell death. This document is

intended to serve as a comprehensive resource for researchers and professionals in the fields

of microbiology, drug discovery, and food science.

Discovery and Initial Characterization
Piscicolin 126 was first discovered and isolated from Carnobacterium piscicola JG126, a lactic

acid bacterium found in spoiled ham.[1][2] Subsequent research has also identified its

production by other bacterial strains, including Carnobacterium maltaromaticum UAL307,

isolated from fresh pork. This bacteriocin is a non-modified, heat-stable peptide with a

molecular weight of approximately 4,416.6 Da.[1][2] It is composed of 44 amino acid residues

and is characterized by a conserved N-terminal sequence known as the "pediocin box"

(YGNGV), which is typical for class IIa bacteriocins.[1] Piscicolin 126 demonstrates a narrow
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spectrum of activity, primarily targeting Gram-positive bacteria, while Gram-negative bacteria,

yeasts, and molds are generally not affected.[1]

Isolation of Piscicolin 126
Two primary methodologies have been established for the isolation of piscicolin 126:

purification from its native producing organism and recombinant production in a heterologous

host system.

Isolation from Native Carnobacterium piscicola JG126*
The purification of piscicolin 126 from the culture supernatant of C. piscicola JG126 typically

involves a multi-step chromatographic process. While a complete purification table with fold-

purification and yield at each step is not readily available in the literature, the process generally

follows the workflow outlined below.

Cultivation:Carnobacterium piscicola JG126 is cultured in a suitable broth medium (e.g.,

MRS broth) under optimal temperature conditions (typically below 19°C for some strains to

ensure high production) until a significant bacteriocin titer is achieved in the supernatant.

Cell Removal: The bacterial cells are removed from the culture broth by centrifugation (e.g.,

10,000 x g for 15 minutes at 4°C). The resulting supernatant contains the crude piscicolin

126.

Ammonium Sulfate Precipitation: The crude supernatant is subjected to ammonium sulfate

precipitation (typically between 40-60% saturation) to concentrate the bacteriocin. The

precipitate is collected by centrifugation and redissolved in a minimal volume of an

appropriate buffer (e.g., 20 mM sodium phosphate buffer, pH 6.0).

Cation-Exchange Chromatography: The redissolved and dialyzed sample is loaded onto a

cation-exchange column (e.g., SP-Sepharose). Piscicolin 126, being cationic, binds to the

column. Elution is performed using a linear gradient of NaCl. Fractions are collected and

assayed for antimicrobial activity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The active fractions

from the cation-exchange step are pooled and further purified by RP-HPLC on a C18
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column. A gradient of an organic solvent, such as acetonitrile, in water with 0.1%

trifluoroacetic acid is used for elution. The peak corresponding to piscicolin 126 is collected.

Purity Analysis: The purity of the final product is assessed by techniques such as SDS-PAGE

and mass spectrometry.

Recombinant Production and Purification from
Escherichia coli
A more controlled and high-yield approach involves the recombinant expression of the

piscicolin 126 gene (pisA) in a host like Escherichia coli.

Gene Cloning and Expression: The gene encoding piscicolin 126 is cloned into an

appropriate expression vector, often as a fusion protein with a tag (e.g., thioredoxin) to

enhance stability and facilitate purification. The vector is then transformed into a suitable E.

coli expression strain.

Cultivation and Induction: The recombinant E. coli is cultured in a rich medium (e.g., LB

broth) to a desired cell density (e.g., OD600 of 0.6-0.8). Expression of the fusion protein is

then induced, for example, with IPTG (isopropyl β-D-1-thiogalactopyranoside).

Cell Lysis and Fractionation: After a suitable induction period, the cells are harvested by

centrifugation. The cell pellet is resuspended in a lysis buffer and disrupted by sonication or

high-pressure homogenization. The soluble and insoluble fractions are separated by

centrifugation.

Affinity Chromatography: If a tagged fusion protein is expressed, the soluble fraction is

subjected to affinity chromatography. For instance, a His-tagged protein can be purified using

a Ni-NTA column.

Cleavage of the Fusion Tag: The purified fusion protein is then treated with a specific

protease or chemical agent (e.g., cyanogen bromide if a methionine residue is engineered at

the cleavage site) to release the recombinant piscicolin 126.

RP-HPLC: The cleaved mixture is subjected to RP-HPLC on a C18 column for final

purification of the recombinant piscicolin 126.
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Quantitative Data
The following tables summarize the quantitative data associated with the production and

activity of piscicolin 126.

Table 1: Production and Activity of Native Piscicolin 126 from C. piscicola JG126*

Parameter Value Reference

Initial Activity in Culture

Supernatant
51,000 AU/ml [3]

Note: AU (Arbitrary Units) are determined by a critical dilution assay.

Table 2: Purification and Specific Activity of Recombinant Piscicolin 126 from E. coli

Parameter Value Reference

Yield of Purified Recombinant

Piscicolin 126
26 mg/liter of culture [4]

Specific Activity against

Enterococcus faecalis SF1
684 AU/mg [4]

Specific Activity against

Listeria monocytogenes 4A
247,584 AU/mg [4]

Experimental Protocols: Core Methodologies
Bacteriocin Activity Assay (Critical Dilution Method)
This method is used to quantify the antimicrobial activity of piscicolin 126.

Indicator Strain Preparation: An overnight culture of a sensitive indicator strain (e.g., Listeria

monocytogenes) is prepared.

Agar Plate Preparation: A suitable agar medium is melted and cooled to approximately 45-

50°C. The indicator strain is inoculated into the molten agar. The inoculated agar is then

poured into petri dishes to create a lawn.
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Serial Dilution: The piscicolin 126 sample is serially diluted (two-fold) in a suitable buffer or

sterile water.

Application to Agar: Aliquots of each dilution are spotted onto the surface of the indicator

lawn plates.

Incubation: The plates are incubated under appropriate conditions until a clear lawn of

bacterial growth is visible.

Determination of Activity: The activity, in Arbitrary Units per milliliter (AU/ml), is calculated as

the reciprocal of the highest dilution that shows a clear zone of inhibition of the indicator

lawn.

Visualizations: Workflows and Signaling Pathways
Isolation and Purification Workflow of Native Piscicolin
126

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12399280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Upstream Processing

Downstream Processing

Cultivation of C. piscicola JG126

Centrifugation

Cell Removal

Crude Supernatant

Ammonium Sulfate
Precipitation

Cation-Exchange
Chromatography

Dialysis

Reversed-Phase HPLC

Purified Piscicolin 126

Click to download full resolution via product page

Caption: Workflow for the isolation of native piscicolin 126.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b12399280?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12399280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Action: Pore Formation via Man-PTS
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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